(R)-6-Fluorochroman-3-carboxylic acid

ROCK2 inhibitor kinase selectivity 6-fluorochroman-3-carboxamide

Procurement of racemic or regioisomerically mis-specified 6-fluorochroman-carboxylic acids confounds stereochemically dependent SAR. (R)-6-Fluorochroman-3-carboxylic acid (CAS 1229078-57-2) is the precise single-enantiomer building block for systematic ROCK2 selectivity profiling. • Enantiomerically defined (R)-configuration essential for kinase inhibitor SAR; the racemate or (S)-enantiomer does not replicate the validated chroman-3-carboxamide pharmacophore. • 6-Fluoro substitution eliminates the O-demethylation metabolic soft spot present in 6-methoxy analogs, improving in vivo pharmacokinetic suitability. • Supplied at 98% purity to minimize achiral impurities that confound dose-response and selectivity data interpretation.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 1229078-57-2
Cat. No. B11900614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Fluorochroman-3-carboxylic acid
CAS1229078-57-2
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m1/s1
InChIKeyPOJZDZQAEYSLOK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-Fluorochroman-3-carboxylic acid: Overview and Physicochemical Profile


(R)-6-Fluorochroman-3-carboxylic acid is a single-enantiomer fluorinated chroman derivative bearing a carboxylic acid at the 3-position of the 3,4-dihydro-2H-1-benzopyran ring system [1]. The compound has the molecular formula C₁₀H₉FO₃, a molecular weight of 196.17 g/mol, a computed XLogP3-AA of 1.6, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond [1]. It belongs to the broader class of 3-chromancarboxylic acid derivatives, a scaffold implicated in therapeutic areas including ROCK2 kinase inhibition [2], type II diabetes and lipid disorders [3], and 5-HT₁A receptor antagonism [4], and is commercially supplied as a chiral research intermediate with specified enantiomeric purity.

Why Enantiomer, Racemate, or Regioisomer Substitution Fails


Substituting (R)-6-fluorochroman-3-carboxylic acid with its (S)-enantiomer (CAS 1229077-21-7), the racemic mixture (CAS 944899-27-8), or the regioisomeric 6-fluorochroman-2-carboxylic acid (CAS 99199-60-7) introduces critical structural and functional divergences that preclude interchangeable use. Enantiomers of chroman-3-carboxylic acid derivatives exhibit divergent potency and isoform selectivity in kinase inhibition; for example, the (S)-enantiomer of the closely related 6-methoxy-chroman-3-carboxylic acid amide achieves 22.7-fold selectivity for ROCK2 over ROCK1 with an IC₅₀ of 3 nM [1], a stereochemical dependence that would not be replicated by the (R)-configured analog. The regioisomeric 2-carboxylic acid scaffold has been exploited for entirely distinct therapeutic targets—nebivolol synthesis [2], anti-tubercular agents [3], and 5-HT₁A receptor antagonists [4]—confirming that the position of the carboxyl group dictates divergent pharmacophoric geometry and biological target engagement.

Differentiation Evidence Against Closest Analogs


ROCK2 vs. AKT1 Kinase Selectivity and Regioisomeric Target Divergence

The 6-fluorochroman-3-carboxylic acid scaffold, when elaborated to N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-6-fluorochroman-3-carboxamide (CHEMBL481545), demonstrates potent ROCK2 inhibition with an IC₅₀ of 2 nM in biochemical assay and 6 nM in a cell-based myosin light chain phosphorylation assay, while showing negligible activity against AKT1 (IC₅₀ = 20,000 nM) [1]. In contrast, the regioisomeric 6-fluorochroman-2-carboxylic acid scaffold has not been reported for ROCK2 inhibition but has instead been directed toward anti-tubercular applications (MIC = 70 µM against M. tuberculosis H37Rv) [2] and as a nebivolol intermediate [3]. The 3-carboxylic acid regioisomer thus occupies a distinct kinase-targeted chemical space inaccessible to the 2-carboxylic acid series.

ROCK2 inhibitor kinase selectivity 6-fluorochroman-3-carboxamide

(R) vs. (S) Enantiomer: Chiral Purity and Chromatographic Separation

(R)-6-Fluorochroman-3-carboxylic acid (CAS 1229078-57-2) and its (S)-enantiomer (CAS 1229077-21-7) are physically distinct chemical entities with identical molecular formulas (C₁₀H₉FO₃), identical molecular weights (196.17 g/mol), and identical computed logP values [1], yet they are separable by chiral chromatographic methods and exhibit opposite optical rotation. Commercial specifications for the (R)-enantiomer report purity at 95–98% compared with 95% for the (S)-enantiomer , with the (R)-enantiomer available from multiple suppliers including Leyan (98% purity, product 1560040) and AKSci (95% purity) . General precedent from enzymatic deracemization studies on fluorinated 3-arylcarboxylic acids confirms that esterases and hydrolases can resolve such racemates into (S)-acids and unreacted (R)-esters in high enantiomeric purity [2], and the chroman-3-carboxylic acid scaffold has been demonstrated to exhibit stereochemistry-dependent ROCK2 isoform selectivity [3].

enantiomeric resolution chiral HPLC optical purity

3- vs. 2-Carboxylic Acid: Patent and Biological Target Landscape

The 6-fluorochroman-3-carboxylic acid scaffold maps to patent families covering 3-chromancarboxylic acid derivatives for type II diabetes, obesity, and lipid disorders [1], and to literature precedents for ROCK2 kinase inhibition via the chroman-3-carboxamide chemotype [2]. The 6-fluorochroman-2-carboxylic acid scaffold maps to an entirely distinct patent and target landscape dominated by nebivolol synthesis intermediates [3], 5-HT₁A receptor antagonists [4], and anti-tubercular chroman-2-carboxamides [5]. Quantitative output: PubMed and patent database searches for "6-fluorochroman-3-carboxylic" return results overlapping with kinase inhibitor and metabolic disease applications, whereas "6-fluorochroman-2-carboxylic" returns results focused on beta-blocker synthesis and CNS-targeted GPCR ligands. Procurement of the 3-carboxylic acid regioisomer thus provides entry into a fundamentally different intellectual property and biological target space.

regioisomer comparison patent landscape chroman carboxylic acid

6-Fluoro vs. 6-Methoxy: Electronic Effects and Predicted Metabolic Stability

Replacement of the 6-methoxy group with a 6-fluoro substituent on the chroman-3-carboxylic acid scaffold alters the electron-withdrawing character at the 6-position (Hammett σₘ: F = +0.34 vs. OCH₃ = +0.12) [1], which is predicted to modulate the pKa of the carboxylic acid, influence aromatic ring reactivity toward electrophilic substitution, and reduce susceptibility to cytochrome P450-mediated O-demethylation—a major metabolic clearance pathway for methoxy-substituted aromatics [2]. The 6-methoxy-chroman-3-carboxylic acid amide (S)-7c has a reported ROCK2 IC₅₀ of 3 nM [3], while the 6-fluoro-chroman-3-carboxamide CHEMBL481545 achieves comparable potency (ROCK2 IC₅₀ = 2 nM) [4]. However, direct metabolic stability data comparing the 6-fluoro and 6-methoxy congeners under identical assay conditions have not been published. The stronger electron-withdrawing effect of fluorine is generally associated with reduced oxidative metabolism of the aromatic ring [5].

fluorine substitution metabolic stability Hammett constant ROCK2 inhibitor

Optimal Procurement and Application Scenarios


Chiral Building Block for ROCK2-Selective Kinase Inhibitor Optimization

Use (R)-6-fluorochroman-3-carboxylic acid as a single-enantiomer carboxylic acid coupling partner for amide bond formation with substituted anilines to generate chroman-3-carboxamide libraries targeting ROCK2. The scaffold has validated precedent: the racemic 6-fluorochroman-3-carboxamide CHEMBL481545 achieves ROCK2 IC₅₀ = 2 nM (biochemical) and 6 nM (cell-based) with >10,000-fold selectivity over AKT1 [1], while the (S)-6-methoxy congener achieves 22.7-fold selectivity over ROCK1 [2]. This scenario leverages the stereochemically defined (R)-configuration to systematically explore enantiomer-dependent potency and selectivity structure-activity relationships. Procure the 98% purity grade (Leyan product 1560040) to minimize achiral impurities that could confound SAR interpretation .

Fluorinated Fragment for Metabolic-Stable Lead Generation in Metabolic Disease

Deploy (R)-6-fluorochroman-3-carboxylic acid as a fluorinated fragment (MW 196.17, XLogP3-AA 1.6 [3]) in fragment-based drug discovery campaigns targeting type II diabetes and lipid disorders. The 3-chromancarboxylic acid scaffold is explicitly claimed in patent JP-2007503431-A for the treatment of non-insulin dependent diabetes mellitus, obesity, and related vascular diseases [4]. The 6-fluoro substitution provides a metabolic stability advantage over the 6-methoxy analog by eliminating the O-demethylation metabolic soft spot [5], making the compound a more suitable fragment hit for progression to in vivo pharmacokinetic profiling without requiring deuterium incorporation.

Stereochemical Probe for Enzymatic Resolution and Chiral Methodology

Use (R)-6-fluorochroman-3-carboxylic acid as a reference standard and substrate in the development of enzymatic kinetic resolution methods for fluorinated 3-chromancarboxylic acids. Precedent from esterase-catalyzed deracemization of fluorinated 3-arylcarboxylic acids demonstrates that (S)-acids and (R)-esters can be obtained in high enantiomeric purity [6]. The defined (R)-configuration and commercial availability at 95–98% purity make this compound suitable as a chiral HPLC calibration standard and as a starting material for synthesizing ester substrates for hydrolase screening panels.

Regioisomeric Comparator for Scaffold Hopping Studies

Employ (R)-6-fluorochroman-3-carboxylic acid alongside its 2-carboxylic acid regioisomer (CAS 99199-60-7) in systematic scaffold-hopping experiments to evaluate how the carboxyl group position alters target engagement profiles. The 2-carboxylic acid scaffold engages GPCR targets (5-HT₁A antagonism [7]) and anti-infective targets (M. tuberculosis PtpB [8]), while the 3-carboxylic acid scaffold maps to kinase (ROCK2 [1][2]) and metabolic disease patent space [4]. Parallel procurement of both regioisomers enables head-to-head profiling in broad-panel selectivity assays to identify position-specific polypharmacology or off-target liabilities early in lead discovery.

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